molecular formula C8H12N2O4 B1306377 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid CAS No. 90197-83-4

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Cat. No.: B1306377
CAS No.: 90197-83-4
M. Wt: 200.19 g/mol
InChI Key: TWIDPXDENRHUJQ-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is an organic compound with the molecular formula C8H12N2O4 It is a derivative of imidazolidine and is characterized by the presence of a propanoic acid group attached to a 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with a suitable propanoic acid derivative. One common method involves the use of 3-bromopropanoic acid as a starting material. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propanoic acid group or the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine or propanoic acid derivatives.

Scientific Research Applications

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
  • 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile

Uniqueness

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of a 4,4-dimethyl group and a propanoic acid moiety

Properties

IUPAC Name

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(2)6(13)10(7(14)9-8)4-3-5(11)12/h3-4H2,1-2H3,(H,9,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIDPXDENRHUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390039
Record name 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90197-83-4
Record name 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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